molecular formula C13H14O4 B8490891 Methyl tetralone-6-oxyacetate

Methyl tetralone-6-oxyacetate

Cat. No. B8490891
M. Wt: 234.25 g/mol
InChI Key: UDRVBDXRVOWAKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04886898

Procedure details

1 mol of 6-hydroxy-1-tetralone, 1.2 mols of methyl chloroacetate, 2 mols of potassium carbonate and 0.1 mol of potassium iodide are boiled under reflux in 2 l of butanone for 6 hours. The mixture is filtered, the residue is rinsed with acetone and the filtrate is evaporated. The residue is taken up in methylene chloride, and the mixture is washed 3 times with 0.5N NaOH solution, dried over sodium sulphate and evaporated.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1.2 mol
Type
reactant
Reaction Step Two
Quantity
2 mol
Type
reactant
Reaction Step Three
Quantity
0.1 mol
Type
reactant
Reaction Step Four
Quantity
2 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][CH2:6][CH2:5]2.Cl[CH2:14][C:15]([O:17][CH3:18])=[O:16].C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>CC(=O)CC>[O:12]=[C:8]1[CH2:7][CH2:6][CH2:5][C:4]2[CH:3]=[C:2]([O:1][CH2:14][C:15]([O:17][CH3:18])=[O:16])[CH:11]=[CH:10][C:9]1=2 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
OC=1C=C2CCCC(C2=CC1)=O
Step Two
Name
Quantity
1.2 mol
Type
reactant
Smiles
ClCC(=O)OC
Step Three
Name
Quantity
2 mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0.1 mol
Type
reactant
Smiles
[I-].[K+]
Step Five
Name
Quantity
2 L
Type
solvent
Smiles
CC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered
WASH
Type
WASH
Details
the residue is rinsed with acetone
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
WASH
Type
WASH
Details
the mixture is washed 3 times with 0.5N NaOH solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
Smiles
O=C1C=2C=CC(=CC2CCC1)OCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.